[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClF3O3S It is known for its unique structural features, which include a cyclobutyl ring substituted with a methoxy group and a trifluoromethyl group, as well as a methanesulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.
Introduction of the Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via nucleophilic substitution reactions, while the trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the methanesulfonyl chloride group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and in the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can help in studying the structure and function of these biomolecules.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the modification of the target molecule. The trifluoromethyl group can influence the reactivity and stability of the compound, while the methoxy group can affect its solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler compound with similar reactivity but lacking the cyclobutyl, methoxy, and trifluoromethyl groups.
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Contains a trifluoromethyl group but lacks the cyclobutyl and methoxy groups.
Cyclobutylmethanesulfonyl Chloride: Contains the cyclobutyl ring but lacks the methoxy and trifluoromethyl groups.
Uniqueness
[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is unique due to the combination of its structural features. The presence of the cyclobutyl ring, methoxy group, and trifluoromethyl group imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGWSUTVZHONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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